6-Hydrazinonicotinohydrazide
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Overview
Description
6-Hydrazinonicotinohydrazide is a chemical compound with the molecular formula C₆H₉N₅O It is characterized by the presence of both hydrazine and hydrazide functional groups attached to a pyridine ring
Mechanism of Action
Mode of Action
Like many drugs, it is likely that 6-hydrazinonicotinohydrazide interacts with its targets, leading to changes in cellular function . The exact nature of these interactions and the resulting changes are areas of ongoing research.
Action Environment
The action of this compound may be influenced by various environmental factors, including pH, temperature, and the presence of other molecules These factors can affect the compound’s stability, efficacy, and mode of action
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydrazinonicotinohydrazide typically involves the reaction of 6-hydrazinonicotinic acid with hydrazine hydrate. The reaction is usually carried out in an ethanol solvent under reflux conditions to ensure complete reaction and high yield. The general reaction scheme is as follows:
6-Hydrazinonicotinic acid+Hydrazine hydrate→this compound
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of eco-friendly solvents and catalysts is also considered to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions: 6-Hydrazinonicotinohydrazide undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed:
Oxidation: Formation of oxides and other oxidized derivatives.
Reduction: Formation of amines and other reduced derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
6-Hydrazinonicotinohydrazide has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Comparison with Similar Compounds
- 6-Hydrazinonicotinic acid hydrazide
- 6-Hydrazinylnicotinohydrazide
- 6-Hydrazinylpyridine-3-carbohydrazide
Comparison: 6-Hydrazinonicotinohydrazide is unique due to its dual hydrazine and hydrazide functional groups, which confer distinct reactivity and versatility compared to similar compounds
Properties
IUPAC Name |
6-hydrazinylpyridine-3-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N5O/c7-10-5-2-1-4(3-9-5)6(12)11-8/h1-3H,7-8H2,(H,9,10)(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODMSFJDLANJZHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)NN)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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